REACTION_CXSMILES
|
[CH:1]([C:9]1=[CH:10][C:11]([O:13][C:14]1=[O:15])=O)=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C=CC1C=CC=CC=1.C1C(=O)OC(=O)C=1.[CH3:31][N:32]([CH3:37])[CH2:33][CH2:34][CH2:35][NH2:36]>CN(C)C=O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:31][N:32]([CH3:37])[CH2:33][CH2:34][CH2:35][N:36]1[C:14](=[O:15])[CH:9]=[CH:10][C:11]1=[O:13] |f:1.2,5.6|
|
Name
|
styrene-maleic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=CC1=CC=CC=C1)/C/1=C/C(=O)OC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O
|
Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
CN(CCCN)C
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
by stirring in a 5-liter flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing a reflux condenser
|
Type
|
CUSTOM
|
Details
|
thermometer, stirrer, and dropping
|
Type
|
CUSTOM
|
Details
|
Polymer precipitates as a gummy mass at first but
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
DISTILLATION
|
Details
|
The condenser is replaced by a distillation column and about 500 ml of material
|
Type
|
CUSTOM
|
Details
|
is removed by distillation
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
The residue is cooled
|
Type
|
CUSTOM
|
Details
|
precipitated in water
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
air-dried at room temperature for 2 days
|
Duration
|
2 d
|
Type
|
DISSOLUTION
|
Details
|
The solid is dissolved in acetone
|
Type
|
CUSTOM
|
Details
|
again precipitated in water
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
|
Smiles
|
C=CC1=CC=CC=C1.CN(CCCN1C(C=CC1=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |